molecular formula C12H16ClNO2 B1511176 1-Phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 209005-67-4

1-Phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1511176
CAS RN: 209005-67-4
M. Wt: 241.71 g/mol
InChI Key: BEFZAPQHSZCXRM-UHFFFAOYSA-N
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Description

“1-Phenylpiperidine-4-carboxylic acid hydrochloride” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . It is a phenylpiperidine class hydrochloride salt .


Synthesis Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-Phenylpiperidine-4-carboxylic acid hydrochloride” is represented by the InChI code 1S/C14H19NO2.ClH/c1-2-15-10-8-14(9-11-15,13(16)17)12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H,16,17);1H .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “1-Phenylpiperidine-4-carboxylic acid hydrochloride” is 269.77 . More detailed physical and chemical properties may be found in specialized databases or literature .

Scientific Research Applications

Synthesis of Medicinal Compounds

1-Phenylpiperidine-4-carboxylic acid hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common motif in many pharmaceuticals due to its ability to interact with biological targets. The compound can be used to create analogs with potential therapeutic effects, such as analgesics and antipsychotics .

Development of Enantioselective Syntheses

The chiral nature of 1-Phenylpiperidine-4-carboxylic acid hydrochloride makes it an important substrate for developing enantioselective syntheses. This is crucial for creating drugs with specific desired effects while minimizing side effects, as the chirality of a drug can significantly influence its pharmacological profile .

Creation of Piperidine Derivatives

Researchers utilize 1-Phenylpiperidine-4-carboxylic acid hydrochloride to create a wide range of piperidine derivatives. These derivatives are then screened for various biological activities, which could lead to the discovery of new drugs. The derivatives include substituted piperidines, spiropiperidines, and piperidinones, each with unique pharmacological properties .

Chemical Education and Research

In academic settings, 1-Phenylpiperidine-4-carboxylic acid hydrochloride serves as a teaching tool for demonstrating various chemical reactions and synthesis techniques. It provides a practical example for students to understand the complexities of organic synthesis and drug design .

Pharmacological Studies

This compound is used in pharmacological studies to understand the interaction between piperidine derivatives and biological systems. By studying its binding affinity to different receptors, researchers can infer the potential pharmacological effects of new piperidine-based drugs .

Material Science Applications

Beyond its pharmaceutical applications, 1-Phenylpiperidine-4-carboxylic acid hydrochloride can also be used in material science. Its derivatives may be utilized in the development of new materials with specific properties, such as conducting polymers or materials with unique optical characteristics .

Mechanism of Action

The mechanism of action of “1-Phenylpiperidine-4-carboxylic acid hydrochloride” is likely similar to that of meperidine, a related compound. Meperidine functions as an analgesic as a result of central nervous system (CNS) μ-opioid receptor agonism, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .

Safety and Hazards

“1-Phenylpiperidine-4-carboxylic acid hydrochloride” is classified under GHS07 for safety and hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZAPQHSZCXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741558
Record name 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-4-carboxylic acid hydrochloride

CAS RN

209005-67-4
Record name 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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